![molecular formula C14H18N4O4S B2639042 1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 1903169-73-2](/img/structure/B2639042.png)
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is an organic compound with a unique structure combining multiple ring systems and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps:
Formation of the thieno[3,2-d]pyrimidinone core: : This can be achieved by cyclization reactions involving thiophene derivatives and various nitriles under basic conditions.
Substitution and coupling: : Following the core formation, various substituents can be introduced through alkylation or acylation reactions to attach the ethyl linker and the tetrahydrofuran moiety.
Urea formation: : The final step generally involves introducing the urea group through the reaction of the amine derivative with an isocyanate or a carbamate under controlled conditions.
Industrial Production Methods
For industrial-scale production, streamlined synthetic routes are developed to maximize yield and minimize costs. This often includes:
Optimization of reaction conditions: : Use of catalytic amounts of base or acid, temperature control, and solvent choice to enhance reaction efficiency.
Continuous flow chemistry: : Employing continuous flow reactors to improve reaction times and scalability.
Purification processes: : Utilizing chromatography and crystallization techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions It Undergoes
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea can participate in various chemical reactions including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : It can undergo reduction, particularly at the pyrimidinone and thieno rings.
Substitution: : Nucleophilic substitution reactions can occur on the tetrahydrofuran ring or the urea nitrogen.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Mild reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Nucleophiles like alkoxides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products vary depending on the reaction type but often include:
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Reduced pyrimidinone or thieno derivatives.
Substitution products: : Corresponding alkylated or acylated derivatives.
科学研究应用
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules due to its multifunctional groups.
Biology: : Studied for its potential biochemical activity, possibly as an enzyme inhibitor.
Medicine: : Investigated for therapeutic applications, such as antimicrobial or anticancer properties, owing to its unique structural attributes.
Industry: : Can be used in the development of new materials with specific properties such as conductivity or stability.
作用机制
The Mechanism by Which the Compound Exerts Its Effects
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea’s mechanism of action is largely determined by its ability to interact with biological macromolecules.
Molecular Targets and Pathways Involved
Molecular Targets: : Potential targets include enzymes involved in metabolic pathways or DNA/RNA interactions due to its planar, aromatic structure.
Pathways Involved: : It may impact pathways like cell cycle regulation or signal transduction by inhibiting specific enzymes or receptors.
相似化合物的比较
Comparing 1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea with similar compounds highlights its unique properties:
Similar Compounds: : Thieno[3,2-d]pyrimidinones, tetrahydrofuran-urea derivatives.
Unique Features: : The combination of thieno, pyrimidinone, tetrahydrofuran, and urea moieties is unique, offering diverse reactivity and potential biological activity.
This compound’s unique structural and functional aspects make it a valuable molecule for further research and application development. It brings together the complexity of organic synthesis with the potential for significant biological and industrial utility.
属性
IUPAC Name |
1-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c19-12-11-10(3-7-23-11)17-14(21)18(12)5-4-15-13(20)16-8-9-2-1-6-22-9/h3,7,9H,1-2,4-6,8H2,(H,17,21)(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJMNHDHRHGTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
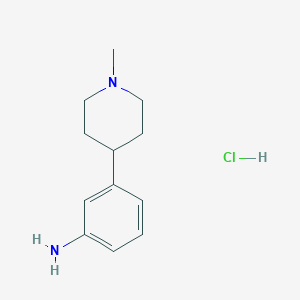
![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)
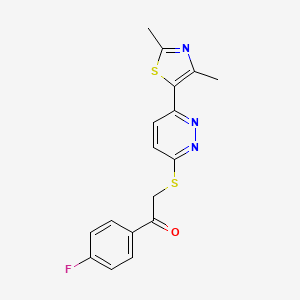
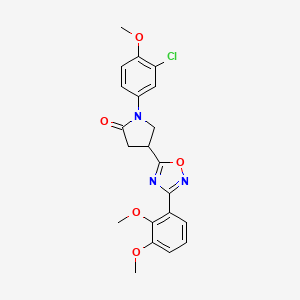
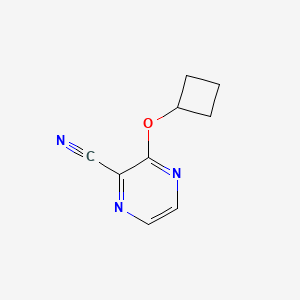
![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)
![N-Ethyl-N-[2-oxo-2-(5-pyridin-4-yl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2638975.png)
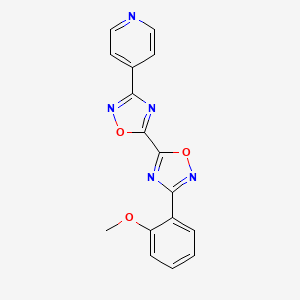
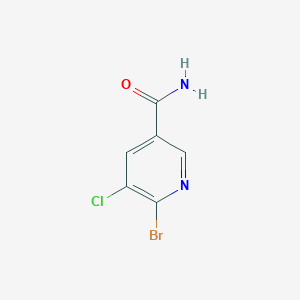
![ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2638979.png)
![3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2638980.png)
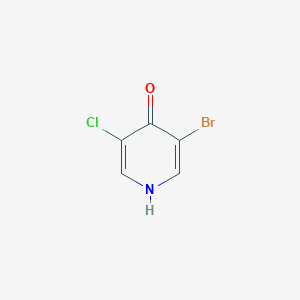
![2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2638982.png)
